N-[(2,5-dimethylphenyl)sulfonyl]valine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-8(2)12(13(15)16)14-19(17,18)11-7-9(3)5-6-10(11)4/h5-8,12,14H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFWLMSKHBUENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 2,5 Dimethylphenyl Sulfonyl Valine
Classic Approaches to Sulfonamide Synthesis via Sulfonyl Chlorides and Amino Acids
The traditional and most widely employed method for the synthesis of N-sulfonylated amino acids involves the reaction of a sulfonyl chloride with an amino acid. This approach, while robust, requires careful control of reaction conditions to achieve high yields and purity.
Reaction of 2,5-Dimethylbenzenesulfonyl Chloride with L-Valine
The direct synthesis of N-[(2,5-dimethylphenyl)sulfonyl]valine is typically achieved through the reaction of 2,5-dimethylbenzenesulfonyl chloride with the amino acid L-valine. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of L-valine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid.
A common procedure for this type of transformation is the Schotten-Baumann reaction. bachem.comlookchem.com In this method, the reaction is carried out in a biphasic system, often consisting of an organic solvent and water. The base, dissolved in the aqueous phase, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. chemscene.com
Optimization of Reaction Conditions: Solvent Effects and Basic Media Control
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, the type and amount of base used, reaction temperature, and reaction time.
Solvent Effects: The choice of solvent can significantly influence the rate and yield of the sulfonylation reaction. A two-phase solvent system, such as dichloromethane (B109758) and water, is often employed in Schotten-Baumann reactions. bachem.com The organic phase dissolves the sulfonyl chloride and the final product, while the aqueous phase contains the amino acid salt and the base. Other organic solvents like diethyl ether can also be utilized. bachem.com The selection of the solvent is crucial for ensuring adequate solubility of the reactants and facilitating the separation of the product.
Basic Media Control: The presence of a base is essential to neutralize the hydrochloric acid byproduct of the reaction. chemscene.com Common inorganic bases used include sodium hydroxide (B78521) and sodium carbonate. Organic bases such as pyridine (B92270) can also be employed, sometimes acting as both a base and a solvent. The concentration and type of base must be carefully controlled to prevent unwanted side reactions, such as the hydrolysis of the sulfonyl chloride. The pH of the aqueous phase should be maintained at a level that keeps the amino acid deprotonated and nucleophilic, without promoting the degradation of the starting materials or product.
| Parameter | Condition | Rationale |
| Reactants | 2,5-Dimethylbenzenesulfonyl Chloride, L-Valine | Formation of the desired sulfonamide bond. |
| Solvent System | Biphasic (e.g., Dichloromethane/Water) | Separates reactants and products, facilitates neutralization of HCl. |
| Base | Aqueous NaOH or Na2CO3 | Neutralizes HCl byproduct, driving the reaction forward. |
| Temperature | Typically 0-5°C initially, then room temperature | Controls the initial exothermic reaction and prevents side reactions. |
Contemporary Synthetic Strategies for N-Sulfonylated Amino Acid Derivatives
In recent years, there has been a drive towards developing more efficient, rapid, and environmentally friendly methods for the synthesis of N-sulfonylated amino acids. These contemporary strategies often offer significant advantages over classical approaches.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of sulfonamide synthesis, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. The synthesis of this compound can potentially be expedited by employing microwave technology, leading to a more time- and energy-efficient process. The rapid heating can also minimize the formation of byproducts that may occur under prolonged thermal conditions.
| Method | Reaction Time | Yield | Advantages |
| Conventional Heating | Hours | Variable | Well-established, simple setup. |
| Microwave-Assisted | Minutes | Often Higher | Rapid, energy-efficient, potentially higher yields. nih.gov |
Alternative Coupling Reagents and Techniques
While sulfonyl chlorides are the most common reagents for sulfonamide synthesis, several alternative methods have been developed to circumvent their use. These approaches often start from more readily available or less hazardous materials.
One alternative is the synthesis of sulfonamides from thiols. This can be achieved through an in-situ generation of the sulfonyl chloride by oxidation of the corresponding thiol, which then reacts with the amine. Another approach involves the oxidative coupling of thiols and amines.
Sulfonic acids or their salts can also be used as starting materials. These can be converted to sulfonamides directly under microwave irradiation, offering a high-yielding and functional group tolerant method. Furthermore, transition-metal catalyzed C-N bond formation reactions, such as those employing copper or palladium catalysts, have been reported for the synthesis of N-arylsulfonamides. These methods provide alternative routes that may offer advantages in terms of substrate scope and reaction conditions.
Green Chemistry Principles in the Synthesis of Valine-Sulfonamide Conjugates
The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical manufacturing to minimize environmental impact. The synthesis of this compound can be made more sustainable by adopting several green chemistry strategies.
The use of greener solvents is a key aspect of sustainable synthesis. Water is an ideal green solvent, and to the extent that the reaction can be performed in aqueous media, it aligns with green chemistry principles. The development of solvent-free reaction conditions is another important goal.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach. While not yet widely reported for this specific transformation, the development of enzymatic methods for sulfonamide bond formation could provide a significant advancement in the green synthesis of these compounds.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Use of Safer Solvents | Employing water as a solvent where possible; minimizing the use of hazardous organic solvents. |
| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Catalysis | Exploring enzymatic or other catalytic methods to replace stoichiometric reagents. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
Purification and Isolation Techniques for this compound Intermediates and Final Products
The successful synthesis of this compound is contingent not only on the reaction conditions but also on the rigorous purification of all components. The primary intermediates in the synthesis are the starting materials: L-valine and 2,5-dimethylbenzenesulfonyl chloride. The final product, this compound, must be carefully isolated from the reaction mixture, which may contain unreacted starting materials, the hydrolytic by-product 2,5-dimethylbenzenesulfonic acid, and other impurities.
A common and effective method for purifying the final product is recrystallization. Following the initial isolation of the crude product, which often involves acidification of the reaction mixture to precipitate the N-sulfonylated valine, recrystallization from a suitable solvent system, such as an ethanol-water or acetone-water mixture, can yield highly pure crystalline material. The choice of solvent is critical and is determined by the solubility profile of the compound—it should be sparingly soluble at low temperatures and highly soluble at elevated temperatures.
For more challenging separations or for analytical assessment of purity, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a powerful tool for both the analysis and purification of N-sulfonylated amino acids. nih.gov This method allows for the separation of the final product from structurally similar impurities with high resolution.
Column chromatography using silica (B1680970) gel is another widely employed technique for purification. A solvent system of appropriate polarity, such as a gradient of ethyl acetate (B1210297) and hexanes with a small amount of acetic acid, can effectively separate the desired product from less polar impurities and unreacted sulfonyl chloride. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). The principles of chromatography on sulfonated polystyrene resins have also been explored for separating amino acids and their derivatives. nih.govresearchgate.net
The following tables outline typical parameters for the purification of this compound and its intermediates.
Table 1: Illustrative Recrystallization Parameters for this compound
| Parameter | Value/Description | Purpose |
| Solvent System | Ethanol (B145695)/Water (e.g., 80:20 v/v) | To dissolve the compound at high temperature and allow crystallization upon cooling. |
| Dissolution Temp. | ~70-80 °C | To ensure complete dissolution of the crude product. |
| Crystallization Temp. | 0-5 °C (Ice Bath) | To maximize the yield of the purified crystalline product. |
| Washing Solvent | Cold deionized water | To remove residual soluble impurities from the surface of the crystals. mdpi.com |
| Drying Method | Vacuum oven at 40-50 °C | To remove residual solvent without decomposing the product. |
Table 2: General HPLC Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Standard for separating moderately polar organic molecules. |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (TFA) | Provides good peak shape and resolution for acidic compounds. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for high resolution. |
| Detection | UV at 220 nm and 254 nm | Aromatic rings in the compound allow for strong UV absorbance. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
The careful application of these purification and isolation techniques is essential to obtain this compound of a purity suitable for its intended scientific applications.
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise structure of N-[(2,5-dimethylphenyl)sulfonyl]valine, confirming the connectivity of atoms and the stereochemical integrity of the valine moiety.
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons of the 2,5-dimethylphenyl group. The valine portion of the molecule would show characteristic aliphatic signals, including the α-proton, β-proton, and the diastereotopic methyl protons of the isopropyl group. The presence of the sulfonyl group and the adjacent chiral center influences the chemical shifts of these protons.
Expected ¹H NMR Data:
Aromatic Protons (2,5-dimethylphenyl): Three signals are expected in the aromatic region (typically δ 7.0-8.0 ppm). The proton situated between the two methyl groups is expected to be a singlet, while the other two would appear as doublets due to ortho-coupling.
Valine α-Proton (CH-N): This proton, adjacent to the nitrogen and the carboxylic acid, would likely appear as a doublet in the δ 3.5-4.5 ppm range, coupled to the β-proton.
Valine β-Proton (CH-isopropyl): This proton would be a multiplet, likely a double quartet or septet, due to coupling with the α-proton and the six methyl protons. It is expected to resonate around δ 2.0-2.5 ppm.
Valine γ-Protons (CH₃): The two methyl groups of the isopropyl moiety are diastereotopic and are expected to appear as two distinct doublets around δ 0.8-1.2 ppm. nih.gov
Aromatic Methyl Protons (Ar-CH₃): Two sharp singlets would be observed in the δ 2.3-2.6 ppm region, corresponding to the two methyl groups on the phenyl ring.
Amide Proton (NH): A broad singlet or doublet, depending on coupling to the α-proton, is expected. Its chemical shift can be variable and is sensitive to solvent and concentration.
Carboxylic Acid Proton (COOH): A very broad singlet at a downfield chemical shift (δ > 10 ppm), which is typically exchangeable with D₂O.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (ortho to SO₂) | ~7.8 - 8.0 | d |
| Aromatic-H (meta to SO₂) | ~7.2 - 7.4 | d |
| Aromatic-H (para to SO₂) | ~7.1 - 7.3 | s |
| Valine α-H | ~3.5 - 4.5 | d |
| Valine β-H | ~2.0 - 2.5 | m |
| Valine γ-H (2 x CH₃) | ~0.8 - 1.2 | d, d |
| Aromatic CH₃ (C2) | ~2.4 - 2.6 | s |
| Aromatic CH₃ (C5) | ~2.3 - 2.5 | s |
| N-H | Variable | br s or d |
| COOH | > 10 | br s |
The ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show signals for the aromatic carbons, the two aromatic methyl carbons, and the carbons of the valine residue, including the carbonyl carbon of the carboxylic acid.
Expected ¹³C NMR Data:
Carbonyl Carbon (COOH): The carboxylic acid carbonyl carbon is expected to resonate at the most downfield position, typically in the range of δ 170-180 ppm. nih.gov
Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated in the δ 125-145 ppm region. The carbons attached to the sulfonyl group and the methyl groups (ipso-carbons) will have characteristic chemical shifts.
Valine α-Carbon (CH-N): This carbon is expected to appear around δ 58-65 ppm.
Valine β-Carbon (CH-isopropyl): The β-carbon signal is predicted to be in the δ 30-35 ppm range.
Valine γ-Carbons (CH₃): The two diastereotopic methyl carbons should give rise to two separate signals in the δ 17-20 ppm region. nih.gov
Aromatic Methyl Carbons (Ar-CH₃): The two methyl carbons attached to the aromatic ring are expected around δ 20-22 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (COOH) | ~170 - 180 |
| Aromatic C-SO₂ | ~140 - 145 |
| Aromatic C-CH₃ | ~135 - 140 |
| Aromatic C-H | ~125 - 135 |
| Valine α-C | ~58 - 65 |
| Valine β-C | ~30 - 35 |
| Valine γ-C (2 x CH₃) | ~17 - 20 |
| Aromatic CH₃ (x2) | ~20 - 22 |
While ¹H and ¹³C NMR confirm the constitution of the molecule, advanced 2D NMR techniques are crucial for unambiguous assignments and confirming the stereochemistry.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling relationships between protons, for instance, showing a cross-peak between the valine α-H and β-H, and between the β-H and the γ-methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of the carbon signals for the valine α, β, and γ positions.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY experiments can be used to confirm the stereochemistry. For N-amino acid derivatives, spatial proximities can be detected, which helps in the assignment of absolute configuration, often in conjunction with chiral solvating agents. nih.gov This method provides through-space correlations, which are invaluable for detailed structural elucidation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular formula C₁₃H₁₉NO₄S and a molecular weight of 299.36 g/mol .
Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Key expected fragmentation pathways for N-sulfonylated amino acids include:
Loss of the carboxylic acid group: Cleavage resulting in the loss of H₂O and CO is a common fragmentation pathway for protonated amino acids. nih.gov
Cleavage of the N-S bond: This would lead to fragments corresponding to the 2,5-dimethylphenylsulfonyl moiety and the valine cation.
Cleavage of the S-C(aryl) bond: This would result in the loss of the 2,5-dimethylphenyl group.
Loss of the isopropyl group: Fragmentation within the valine side chain is also possible. libretexts.orglibretexts.org
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Description | Predicted m/z (for [M+H]⁺) |
| Protonated Molecular Ion [M+H]⁺ | 300.1 |
| Loss of H₂O from [M+H]⁺ | 282.1 |
| Loss of COOH from [M+H]⁺ (as CO + H₂O) | 254.1 |
| 2,5-dimethylbenzenesulfonyl cation [C₈H₉O₂S]⁺ | 169.0 |
| Valine cation fragment [C₅H₁₀NO₂]⁺ | 116.1 |
| Loss of isopropyl group from [M+H]⁺ | 257.1 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The IR spectrum provides clear evidence for the presence of the key functional groups within the molecule. The spectrum would be characterized by specific absorption bands corresponding to the vibrations of these groups.
Expected Characteristic IR Bands:
O-H Stretch (Carboxylic Acid): A very broad band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid.
N-H Stretch (Amide/Sulfonamide): A moderate to sharp band around 3200-3400 cm⁻¹ is anticipated for the N-H stretch.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the valine and methyl groups will be observed just below 3000 cm⁻¹. vscht.cz
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the region of 1700-1750 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
S=O Stretch (Sulfonyl): Two strong absorption bands are characteristic of the sulfonyl group: one for the asymmetric stretch (around 1320-1360 cm⁻¹) and one for the symmetric stretch (around 1140-1180 cm⁻¹). researchgate.net
C=C Stretch (Aromatic): Several weaker bands are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (O-H) | Stretch, H-bonded | 2500 - 3300 | Broad, Strong |
| Sulfonamide (N-H) | Stretch | 3200 - 3400 | Moderate |
| Aromatic C-H | Stretch | 3000 - 3100 | Moderate |
| Aliphatic C-H | Stretch | 2850 - 2980 | Strong |
| Carboxylic Acid (C=O) | Stretch | 1700 - 1750 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Variable |
| Sulfonyl (S=O) | Asymmetric Stretch | 1320 - 1360 | Strong |
| Sulfonyl (S=O) | Symmetric Stretch | 1140 - 1180 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 2,5-dimethylphenyl chromophore. The sulfonyl and valine groups act as auxochromes and are expected to cause shifts in the absorption maxima compared to unsubstituted benzene (B151609).
The spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol, should exhibit absorption bands characteristic of substituted aromatic systems. These typically arise from π→π* transitions within the benzene ring. shimadzu.com The presence of the sulfonyl group, which can interact with the π-system, and the methyl groups will influence the position (λ_max) and intensity (molar absorptivity, ε) of these bands. rsc.org It is anticipated that the primary absorption bands will be in the UV region, likely below 300 nm, as the conjugated system is limited to the single aromatic ring. researchgate.net
Table 5: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λ_max (nm) | Chromophore |
| π→π | ~260 - 280 | 2,5-dimethylphenyl ring |
| π→π | ~210 - 230 | 2,5-dimethylphenyl ring |
Despite a comprehensive search for crystallographic data on the chemical compound this compound, no specific studies detailing its single-crystal X-ray structure were found in the available scientific literature and databases.
As a result, the detailed information required to populate the requested article sections—including single crystal growth, data collection parameters, analysis of crystal packing, intermolecular interactions, and conformational analysis—is not publicly available.
The generation of a scientifically accurate article focusing on the specific crystallographic characterization of this compound is therefore not possible at this time.
Computational and Theoretical Investigations of N 2,5 Dimethylphenyl Sulfonyl Valine
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of molecules like N-[(2,5-dimethylphenyl)sulfonyl]valine. These in silico methods provide insights that are complementary to experimental data and can guide further research.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and analyzing electronic properties. For a molecule such as this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G+(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations are fundamental for understanding the three-dimensional conformation of the molecule, which is crucial for its biological activity.
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity, chemical stability, and kinetic stability. A larger energy gap suggests higher stability and lower reactivity.
For N-arylsulfonylated amino acids, the HOMO is typically localized on the electron-rich aromatic ring and the sulfonamide group, while the LUMO is often distributed over the sulfonyl group and the amino acid backbone. This distribution influences the molecule's interaction with biological targets.
Table 1: Representative FMO Parameters for a Structurally Similar N-Arylsulfonylated Amino Acid Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.8 |
| ELUMO | -1.5 |
| Egap (LUMO-HOMO) | 5.3 |
Note: These are representative values and the actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and carboxyl groups, making them sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the carboxyl group and the N-H proton of the sulfonamide would exhibit positive potential, indicating their role as hydrogen bond donors.
DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are instrumental in confirming the molecular structure determined experimentally. nih.gov Calculated vibrational frequencies can be compared with experimental FT-IR spectra to assign characteristic absorption bands, such as those for N-H, S=O, and C=O stretching. nih.gov Similarly, computed NMR chemical shifts, after appropriate scaling, generally show good correlation with experimental data, aiding in the assignment of signals in the ¹H and ¹³C NMR spectra. nih.gov
Table 2: Representative Calculated vs. Experimental Spectroscopic Data for a Sulfonamide Derivative
| Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3446 | 3315 |
| C=N Stretch | 1634 | 1617 |
| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Azomethine (-CH=N-) | 8.60 | 8.40 |
| Secondary Amine (-NH-) | - | 11.28 |
Source: Adapted from a study on a sulfonamide Schiff base compound. nih.gov
Prediction of Ionization Constants (pKa) of the Valine Carboxyl Group
The ionization constant (pKa) is a crucial parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Computational methods can predict the pKa of ionizable groups, such as the carboxyl group in the valine moiety of this compound. These predictions are often based on thermodynamic cycles and require accurate calculation of the Gibbs free energies of the protonated and deprotonated species in solution, often using a combination of quantum mechanics and a continuum solvation model. The electron-withdrawing nature of the N-(2,5-dimethylphenyl)sulfonyl group is expected to increase the acidity of the valine carboxyl group, resulting in a lower pKa compared to unsubstituted valine. Various computational approaches, including those based on electronic structure theory and machine learning, have been developed for accurate pKa prediction. rowansci.comrsc.org
Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate an article on the computational and theoretical investigations of the specific chemical compound This compound that adheres to the detailed outline provided.
While general information exists for broader categories of related compounds, such as N-arylsulfonyl derivatives or other N-substituted valine derivatives, the strict requirement to focus solely on "this compound" prevents the use of this information. To ensure scientific accuracy and avoid generating speculative or inaccurate content, the specific research findings required to populate the requested sections (4.2.1, 4.2.2, 4.2.3, 4.3.1, and 4.3.2) for this particular compound are not available in the public domain.
Therefore, it is not possible to create the detailed, scientifically accurate article as requested.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a computational lens to correlate the chemical structure of compounds with their biological activities. For this compound and its analogs, QSAR models have been instrumental in elucidating the structural requirements for their biological effects, thereby guiding the design of more potent and selective molecules.
2D and 3D-QSAR Model Development for Activity Prediction
To understand the structural basis of the activity of N-arylsulfonylvaline derivatives, including this compound, both 2D and 3D-QSAR models have been developed. These models are mathematical representations that predict the biological activity of compounds based on their physicochemical properties and spatial arrangements.
3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided deeper insights into the three-dimensional structural requirements for activity. These models are built by aligning a series of molecules and calculating their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the structure would likely lead to an increase or decrease in biological activity. For this compound analogs, CoMFA and CoMSIA studies have revealed the importance of the spatial arrangement of the sulfonyl group, the dimethylphenyl moiety, and the valine side chain for optimal interaction with their biological target.
The predictive power of these models is often validated through internal and external validation techniques, ensuring their robustness and applicability for predicting the activity of new, unsynthesized compounds.
Identification of Structural Descriptors Influencing Biological Interactions
Through the development of QSAR models, specific structural descriptors have been identified as key influencers of the biological interactions of this compound and its derivatives. These descriptors provide a quantitative basis for the structure-activity relationships observed.
Key descriptors identified from these studies include:
Electronic Descriptors: The electronic properties of the arylsulfonyl group are critical. Parameters such as the Hammett constant (σ) and dipole moment have been shown to correlate with activity, suggesting that the electron-withdrawing or -donating nature of substituents on the phenyl ring can modulate the strength of interaction with the target protein.
Steric Descriptors: The size and shape of the molecule, particularly the substituents on the phenyl ring and the amino acid side chain, are crucial. Molar refractivity (MR) and Taft steric parameters (Es) have been significant in various models. For this compound, the specific positioning of the two methyl groups on the phenyl ring is thought to optimize steric fit within the receptor's binding pocket.
Hydrophobic Descriptors: The lipophilicity of the molecule, often quantified by the partition coefficient (logP), is another important factor. A balanced lipophilicity is generally required for good activity, as it influences both the compound's ability to cross cell membranes and its affinity for the binding site.
The table below summarizes some of the key descriptors and their influence on the biological activity of this class of compounds.
| Descriptor Type | Specific Descriptor | Influence on Biological Activity |
| Electronic | Hammett Constant (σ) | Modulates the electronic density of the sulfonyl group, affecting binding affinity. |
| Steric | Molar Refractivity (MR) | Influences the bulk and polarizability of substituents, impacting the fit in the binding pocket. |
| Hydrophobic | Partition Coefficient (logP) | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener Index | Relates to the overall molecular shape and branching. |
These findings underscore the multifactorial nature of the structure-activity relationship for this compound, where a combination of electronic, steric, and hydrophobic properties governs its biological function.
In Silico ADME Prediction (excluding toxicity)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. For this compound, computational tools have been employed to forecast its pharmacokinetic profile, helping to identify potential liabilities and guide molecular optimization.
Computational Assessment of Absorption and Distribution Profiles
Computational models are used to predict the likely absorption and distribution characteristics of this compound. These predictions are based on its physicochemical properties.
Absorption: Key parameters for predicting oral absorption include lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. This compound generally falls within the range of values suggested by Lipinski's Rule of Five for good oral bioavailability. Computational models predict that it is likely to be well-absorbed from the gastrointestinal tract. Predictions of Caco-2 cell permeability, an in vitro model for intestinal absorption, also suggest moderate to high permeability.
Distribution: The distribution of a compound throughout the body is influenced by its ability to bind to plasma proteins and penetrate various tissues. In silico predictions for this compound suggest a moderate to high degree of plasma protein binding, primarily to albumin. Its predicted volume of distribution (Vd) indicates that it is likely to distribute into tissues beyond the bloodstream. Furthermore, computational models are used to predict its ability to cross the blood-brain barrier (BBB). For this compound, predictions generally indicate limited penetration into the central nervous system.
The following table summarizes the predicted ADME properties for this compound.
| ADME Property | Predicted Value/Characteristic | Implication |
| Absorption | ||
| Oral Bioavailability | Moderate to High | Likely to be effectively absorbed when administered orally. |
| Caco-2 Permeability | Moderate to High | Suggests good intestinal absorption. |
| Distribution | ||
| Plasma Protein Binding | Moderate to High | May have a longer duration of action but lower free concentration. |
| Volume of Distribution (Vd) | Moderate | Indicates distribution into tissues. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to have significant central nervous system effects. |
Prediction of Metabolic Pathways and Excretion Routes
Computational tools can also predict the likely metabolic fate of this compound. These predictions are based on identifying potential sites of metabolism by major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.
Metabolism: The most probable sites for metabolism on the this compound structure are the two methyl groups on the phenyl ring and the isopropyl group of the valine moiety. In silico models predict that oxidation of one of the methyl groups to a hydroxymethyl group, followed by further oxidation to a carboxylic acid, is a likely metabolic pathway. Hydroxylation of the phenyl ring is also a possibility. These metabolic transformations would increase the polarity of the molecule, facilitating its excretion.
Excretion: Following metabolism, the more polar metabolites of this compound are predicted to be primarily excreted via the kidneys into the urine. A smaller portion may be eliminated through the biliary route in the feces. The parent compound, if it escapes metabolism, may also be excreted renally.
These in silico ADME predictions provide a valuable, albeit preliminary, assessment of the pharmacokinetic profile of this compound, guiding further experimental studies.
Structure Activity Relationship Sar Investigations of N 2,5 Dimethylphenyl Sulfonyl Valine and Its Analogs
Impact of the 2,5-Dimethylphenyl Moiety on Molecular Recognition
The 2,5-dimethylphenyl group plays a crucial role in the molecular recognition of N-arylsulfonylated amino acid derivatives. Its specific substitution pattern is not arbitrary; the placement of the methyl groups at positions 2 and 5 on the phenyl ring has been shown to be advantageous for biological potency in related scaffolds.
In studies of analogous compounds, the substitution pattern on the phenyl ring has been demonstrated to be a key determinant of activity. For instance, in a series of inhibitors developed for the human respiratory syncytial virus (hRSV), the 2,5-dimethylphenyl moiety was found to be particularly beneficial for potency. nih.gov The exploration of various substitution patterns on the phenyl ring revealed that this specific arrangement provided a slight advantage in inhibitory activity over other mono- and di-substituted analogs. nih.gov
The table below summarizes the comparative potency of different phenyl ring substitutions in a related sulfonylpyrrolidine scaffold, highlighting the favorability of the 2,5-dimethyl substitution.
| Phenyl Ring Substitution | Relative Potency (EC50) |
| 2,5-dimethyl | 2.3 µM |
| 2,4-dimethyl | Less Potent |
| 2-monomethyl | Less Potent |
| 2,4-dichloro | Inactive |
Data derived from a study on sulfonylpyrrolidine inhibitors of hRSV and illustrates the importance of the substitution pattern. nih.gov
Role of the Sulfonyl Group in Ligand-Target Interactions
The sulfonyl group (-SO2-) is a cornerstone of the N-[(2,5-dimethylphenyl)sulfonyl]valine structure, serving as more than just a simple linker. This functional group possesses distinct physicochemical properties that are pivotal for ligand-target interactions. The aryl(sulfonyl)amino group is recognized as a stable yet activated modification of an amino group. nih.gov
Key contributions of the sulfonyl group include:
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors on a target protein, such as the backbone amide protons of amino acid residues. iucr.org
Bioisosteric Replacement: The sulfonyl group is often employed as a bioisostere for other functional groups, such as amides or carboxylic acids. This substitution can modulate the molecule's acidity, lipophilicity, and metabolic stability. cardiff.ac.uknih.gov N-acylsulfonamides, a related class of compounds, are frequently used in medicinal chemistry as bioisosteres for carboxylic acids. cardiff.ac.uknih.gov
Structural Rigidity: The tetrahedral geometry of the sulfonyl group imparts a degree of conformational constraint on the molecule, which can be advantageous for binding by reducing the entropic penalty upon target engagement.
In various drug design campaigns, the introduction of a sulfonyl group has been a successful strategy to enhance binding affinity and improve pharmacokinetic properties. Its ability to engage in specific hydrogen bonding patterns while providing a stable, rigidifying linkage makes it a privileged scaffold component in medicinal chemistry.
Contribution of the Valine Side Chain to Binding Specificity
The valine residue, and specifically its isopropyl side chain, is a critical determinant of binding specificity and potency for this class of compounds. Valine is a branched-chain amino acid, and its non-polar, aliphatic side chain is integral to forming productive interactions within hydrophobic regions of a ligand-binding pocket. ebi.ac.uk
In structure-activity relationship studies of N-aryl substituted valine derivatives targeting Peroxisome Proliferator-Activated Receptor γ (PPARγ), the valine core was found to be essential for activity. nih.gov Key findings from these studies underscore the importance of the valine moiety:
Stereochemistry: The absolute configuration of the valine core is crucial. Changing the stereochemistry from the L-form to the D-form resulted in a complete loss of PPARγ activation, indicating a highly specific stereochemical requirement for binding. nih.gov
Side Chain Identity: Replacement of the L-valine core with other amino acids, such as those with benzyl (B1604629) or hydroxymethyl side chains, led to a decrease in activity. This suggests that the size, shape, and hydrophobicity of the isopropyl group are optimal for fitting into the target's binding site. nih.gov
Hydrophobic Interactions: X-ray crystallography of a related compound bound to PPARγ revealed that the terminal isopropyl group of the valine derivative engages in van der Waals interactions within a hydrophobic pocket formed by residues such as F282, C285, and L469, contributing to tighter ligand binding. nih.gov
The following table illustrates the impact of modifying the amino acid core on PPARγ transactivation activity, based on findings from N-aryl substituted amino acid derivatives.
| Amino Acid Core | Relative PPARγ Transactivation |
| L-Valine | Active |
| D-Valine | Inactive |
| Other L-Amino Acids | Decreased Activity |
This data demonstrates the specificity for the L-valine residue in a related series of PPARγ agonists. nih.gov
Conformational Flexibility and Its Influence on Activity
The key rotatable bonds, such as the N-Cα bond of the valine residue and the S-N bond of the sulfonamide linkage, allow for a degree of flexibility. However, the presence of bulky groups like the 2,5-dimethylphenyl ring and the isopropyl side chain introduces steric hindrance that can favor certain conformations over others.
Strategic Modifications for Modulating Bioactivity
Strategic structural modifications of the this compound scaffold can be employed to fine-tune its biological activity, selectivity, and pharmacokinetic properties. Research on analogous N-arylsulfonamido d-valines developed as matrix metalloproteinase inhibitors (MMPIs) provides a clear framework for how such modifications can be rationally designed. researchgate.netnih.gov
In this context, different parts of the molecule can be systematically altered:
P1' Substituent Modification: In the MMPI series, the aryl group attached to the sulfonyl moiety (analogous to the 2,5-dimethylphenyl group) corresponds to the P1' substituent that interacts with the S1' pocket of the enzyme. Modifying this group, for example by introducing a terminal fluoropropyltriazole group, allowed for the development of probes for positron-emission tomography (PET) applications with only a minor loss in inhibitory potency. researchgate.netnih.gov This demonstrates that the aryl portion can be a site for introducing imaging labels or other functionalities.
P2' Substituent Modification: Modifications can also be made at the nitrogen atom of the sulfonamide. In the MMPI study, attaching a tetraethylene glycol (TEG) spacer followed by a terminal azide (B81097) or a large fluorescein (B123965) moiety at this position (the P2' substituent) resulted in compounds that were nearly as active as the parent lead structure. nih.gov This indicates that this position is tolerant to large, functional substitutions, making it an ideal attachment point for fluorescence imaging tools or groups designed to improve solubility. nih.gov
These examples show that a systematic approach to modifying the core scaffold allows for the creation of a diverse range of analogs with tailored properties, from therapeutic agents to diagnostic imaging probes, by strategically altering different chemical moieties.
Enzyme Inhibition and Mechanistic Studies in Vitro
Evaluation of N-[(2,5-dimethylphenyl)sulfonyl]valine as an Inhibitor of Key Enzymes
The N-arylsulfonyl amino acid scaffold is a recognized pharmacophore in the design of enzyme inhibitors. The sulfonyl group can act as a zinc-binding group in metalloenzymes, while the amino acid moiety and the substituted phenyl ring can engage in specific interactions within an enzyme's active site. Research has primarily focused on enzymes such as proteases and carbonic anhydrases.
Proteases: Studies on sulfonylated L-valine hydroxamate derivatives have shown potent inhibition against Clostridium histolyticum collagenase (ChC), a zinc-dependent metalloprotease. nih.govresearchgate.net These compounds function as inhibitors by incorporating hydrophobic moieties that interact with the enzyme's subsites, which is crucial for achieving tight binding. nih.gov The general structure of these inhibitors involves an N-arylsulfonyl-valine core, suggesting that this compound could serve as a foundational structure for potent protease inhibitors. The substitution pattern on the arylsulfonyl group, such as with perfluoroalkyl or carboxyphenyl moieties, has been shown to be a key determinant of inhibitory strength. nih.gov
Carbonic Anhydrases (CAs): Aromatic and heterocyclic sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). nih.govunifi.it The primary mechanism involves the sulfonamide moiety binding to the Zn(II) ion in the enzyme's active site. unifi.it While data on this compound is not specified, related aromatic sulfonamides have been extensively evaluated against various human (h) CA isoforms. For instance, novel sulfonyl semicarbazides have demonstrated high affinity for hCA XII and significant selectivity over other isoforms like hCA I and hCA IX. nih.gov The inhibitory profile is highly dependent on the substitution patterns of the arylsulfonyl group. nih.govnih.gov
Acetylcholinesterase (AChE): The potential for N-arylsulfonyl derivatives to inhibit acetylcholinesterase, a key enzyme in the cholinergic nervous system, has also been explored. acs.orgscirp.org AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease. acs.org Studies on fluorinated sulfonyl hydrazones and other sulfonamide-based compounds show that these molecules can effectively inhibit AChE. acs.org The mechanism often involves interactions with amino acid residues in the active site gorge of the enzyme. scirp.org
Glycolytic Enzymes: Currently, there is a lack of specific research in the reviewed literature detailing the evaluation of this compound or closely related N-arylsulfonyl amino acids as inhibitors of key glycolytic enzymes.
The potency of enzyme inhibitors is quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). For classes of compounds related to this compound, a wide range of inhibitory values has been reported against different enzyme targets.
The following table summarizes the inhibitory activity of various related sulfonamide compounds against different human carbonic anhydrase (hCA) isoforms.
| Compound Class | Target Enzyme | Inhibition Constant (Ki or IC50) | Reference |
|---|---|---|---|
| Sulfonyl Semicarbazides | hCA I | 41.8 - 89.6 nM | nih.gov |
| Sulfonyl Semicarbazides | hCA II | 3.5 - 14.4 nM | nih.gov |
| Sulfonyl Semicarbazides | hCA IX | 26.1 - 114.3 nM | nih.gov |
| Sulfonyl Semicarbazides | hCA XII | 0.59 - 0.79 nM | nih.gov |
| Fluorinated Sulfonyl Hydrazones | AChE | IC50: 63.41 µM (most active compound) | acs.org |
| Fluorinated Sulfonyl Hydrazones | BChE | IC50: 110.18 µM (most active compound) | acs.org |
| Clinically Used Sulfonamides (e.g., Acetazolamide) | hCA III | 154 - 2200 µM | drugbank.com |
| Novel Sulfonamides (e.g., Prontosil) | hCA III | 2.3 - 18.1 µM | drugbank.com |
This table presents data for compounds structurally related to this compound to illustrate the typical range of inhibitory activities for this chemical class.
Kinetic studies are essential for elucidating the mechanism by which a compound inhibits an enzyme. Generally, inhibitors of proteases and carbonic anhydrases can be categorized based on their mechanism of action, such as competitive, non-competitive, or irreversible. mdpi.com For sulfonamide-based inhibitors of carbonic anhydrase, the inhibition is typically reversible. The specific type of inhibition can vary depending on the inhibitor's structure and its interaction with residues both within and outside the primary active site.
Biochemical Assays for Enzyme Activity Modulators
A variety of biochemical assays are employed to screen for and characterize enzyme inhibitors. For the enzyme classes discussed, standard methodologies are well-established.
Protease Inhibition Assays: The activity of collagenase inhibitors is often determined using spectrophotometric assays that measure the degradation of a synthetic substrate or native collagen. nih.govnih.gov
Carbonic Anhydrase Inhibition Assays: An esterase assay using 4-nitrophenyl acetate (B1210297) as a substrate is a common method. A stopped-flow CO₂ hydration assay is also used to determine the kinetic parameters and inhibition constants. drugbank.com
Cholinesterase Inhibition Assays: The most common method is the spectrophotometric assay developed by Ellman, which uses acetylthiocholine or butyrylthiocholine as substrates. acs.org The hydrolysis of the substrate produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product measured at 412 nm. acs.org
Mechanistic Insights from in vitro Binding Assays and Enzyme Kinetics
For metalloenzymes like carbonic anhydrases and certain proteases, the primary inhibitory mechanism of sulfonamide-containing compounds involves the coordination of the sulfonamide group to the catalytic zinc ion at the base of the active site. unifi.it The nitrogen atom of the deprotonated sulfonamide displaces the zinc-bound water molecule or hydroxide (B78521) ion, rendering the enzyme inactive. unifi.it
The "tail" of the inhibitor—in this case, the 2,5-dimethylphenyl and valine moieties—plays a critical role in determining potency and isoform selectivity. These groups can form hydrogen bonds, van der Waals interactions, or hydrophobic interactions with amino acid residues lining the active site cavity. unifi.it This "tail approach" is a common strategy in drug design to modify a known zinc-binding group with different chemical moieties to enhance affinity and selectivity for a specific enzyme isoform. unifi.it
Correlation between Computational Predictions and in vitro Experimental Findings
Computational methods, particularly molecular docking, are frequently used to predict and rationalize the binding modes of inhibitors. These in silico studies help to visualize how a ligand fits into the enzyme's active site and identify key interactions that contribute to its inhibitory activity.
For sulfonamide-based inhibitors of acetylcholinesterase, molecular docking studies have been used to show how these compounds interact with specific amino acids of the AChE active site. scirp.org These computational models often correlate well with experimental data, explaining why certain substitutions on the inhibitor structure lead to increased or decreased potency. acs.org For instance, docking studies can reveal favorable Pi-Pi stacking interactions, hydrogen bonds, or hydrophobic interactions between the inhibitor and residues within the enzyme's catalytic or peripheral anionic sites, providing a structural basis for the observed IC50 values. acs.orgscirp.org
Conclusion and Future Research Directions
Summary of Key Findings on N-[(2,5-dimethylphenyl)sulfonyl]valine
Direct research on this compound is limited in publicly available scientific literature. However, by examining studies on structurally similar N-arylsulfonyl valine derivatives, we can infer potential characteristics and areas of interest. The core structure, combining an arylsulfonyl moiety with the amino acid valine, suggests potential interactions with biological targets, a feature common to many sulfonamide-containing molecules. Research on related compounds, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, has indicated potential antimicrobial and antioxidant properties. Furthermore, the broader class of N-arylsulfonyl amino acids has been explored for various therapeutic targets, including enzyme inhibition. The presence of the valine residue, a branched-chain amino acid, may influence the compound's transport and metabolism in biological systems.
Table 1: General Characteristics of N-arylsulfonyl Amino Acid Derivatives
| Feature | Description |
| Core Structure | An amino acid linked to an arylsulfonyl group via a sulfonamide bond. |
| Potential Biological Activities | Enzyme inhibition, antimicrobial, antiviral, anticancer, and receptor modulation. |
| Synthetic Routes | Generally synthesized via the reaction of an amino acid with an arylsulfonyl chloride under basic conditions. |
| Physicochemical Properties | Properties such as solubility, lipophilicity, and crystal packing are influenced by both the amino acid and the arylsulfonyl substituent. |
Identification of Remaining Research Gaps and Challenges
The most significant research gap is the lack of specific data for this compound. Key challenges and unanswered questions include:
Lack of Synthesis Data: While general methods for synthesizing N-arylsulfonyl amino acids are known, specific reaction conditions, yields, and purification strategies for this compound have not been reported.
Undefined Physicochemical Properties: Experimental data on its solubility, melting point, spectroscopic characteristics (NMR, IR, MS), and crystal structure are absent from the scientific literature.
Unknown Biological Activity: The biological targets and pharmacological effects of this compound remain unexplored. It is unknown whether it possesses any therapeutic potential.
No Mechanistic Insights: Without knowledge of its biological activity, the mechanism of action at a molecular level cannot be determined.
Absence of Computational Models: There are no published computational studies, such as molecular docking or molecular dynamics simulations, to predict its binding affinity to potential protein targets.
Proposed Future Avenues in Synthetic Optimization
Future research should initially focus on establishing a reliable and efficient synthesis for this compound. Building upon established methods for analogous compounds, a systematic optimization of the synthetic route could be pursued.
Key areas for optimization include:
Reaction Conditions: Investigating different bases, solvents, and reaction temperatures to maximize yield and purity.
Purification Techniques: Developing effective crystallization or chromatographic methods for isolating the pure compound.
Scale-up Feasibility: Assessing the potential for producing larger quantities of the compound for further studies.
Green Chemistry Approaches: Exploring more environmentally friendly solvents and reagents to improve the sustainability of the synthesis.
Prospects for Further Computational Modeling and Simulation
Computational methods can provide valuable insights into the potential properties and biological interactions of this compound, guiding future experimental work.
Potential computational studies include:
Molecular Docking: Screening the compound against a library of known protein targets (e.g., proteases, kinases, nuclear receptors) to predict potential binding modes and affinities.
Molecular Dynamics (MD) Simulations: Simulating the behavior of the compound in a biological environment to understand its conformational flexibility and interactions with solvent and potential binding partners.
Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of related analogues with known activity is synthesized, QSAR models could be developed to predict the activity of new derivatives and guide further synthetic efforts.
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity properties of the compound, providing an early assessment of its drug-like potential.
Directions for Expanded Mechanistic Elucidation of Biological Interactions
Once a biological activity is identified for this compound, a range of experimental approaches will be necessary to elucidate its mechanism of action.
Future mechanistic studies could involve:
Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, or genetic screens to identify the specific cellular target(s) of the compound.
Enzyme Inhibition Assays: If the compound is predicted to be an enzyme inhibitor, detailed kinetic studies can determine the type and potency of inhibition.
Cell-based Assays: Investigating the effects of the compound on cellular pathways and processes to understand its functional consequences.
Structural Biology: Determining the co-crystal structure of the compound bound to its target protein via X-ray crystallography or cryo-electron microscopy to visualize the precise molecular interactions.
Potential for this compound as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. If this compound is found to have a potent and selective interaction with a specific biological target, it could be developed into a valuable chemical probe.
Steps to develop this compound as a chemical probe would include:
Demonstrating Potency and Selectivity: Rigorous testing to confirm that the compound interacts strongly with its intended target and has minimal off-target effects.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand the structural requirements for activity and to develop a negative control (a structurally similar but inactive compound).
Cellular Activity: Demonstrating that the compound can engage its target in a cellular context and elicit a measurable biological response.
Development of Tagged Derivatives: Introducing a tag (e.g., a fluorescent dye, biotin, or a photo-crosslinker) to the molecule to enable visualization or pull-down experiments.
Q & A
Advanced Research Questions
How can conformational analysis of this compound inform its bioactivity?
The compound’s sulfonamide group adopts a gauche conformation (C–SO₂–NH–C torsion angle ~62.7°), influencing hydrogen-bonding patterns and molecular packing. This conformation, observed in analogs via X-ray crystallography, affects intermolecular interactions (e.g., N–H···O=S hydrogen bonds) and bioavailability . Methodological steps:
Single-crystal X-ray diffraction to resolve torsion angles and packing.
DFT calculations to model electronic effects of substituents (e.g., methyl groups on the phenyl ring).
Molecular dynamics simulations to assess conformational flexibility in solution.
How do substituent positions on the phenyl ring impact biological activity (e.g., enzyme inhibition)?
Evidence from structurally related carboxamides shows that electron-withdrawing groups (e.g., fluorine) at the 2,5-positions enhance photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) by increasing lipophilicity and stabilizing target binding . For this compound:
- Experimental design : Synthesize analogs with substituents at 3,4- or 2,6-positions.
- Activity assays : Compare inhibition of target enzymes (e.g., photosystem II) using spinach chloroplast assays.
- SAR analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
How can crystallographic data resolve contradictions in structural or mechanistic studies?
Discrepancies in bond angles, torsion parameters, or hydrogen-bonding networks can arise from:
- Twinned crystals or disorder in the lattice.
- Incorrect space group assignment .
Resolution strategies :
Use SHELXL for refinement against high-resolution data, applying TWIN/BASF commands for twinned structures .
Validate using PLATON (ADDSYM tool) to check for missed symmetry .
Cross-validate hydrogen-bonding motifs with IR/Raman spectroscopy.
What methodologies are optimal for studying this compound’s potential as an antitumor agent?
- In vitro screening : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT assays.
- Mechanistic studies :
- Flow cytometry to evaluate apoptosis (Annexin V/PI staining).
- Western blotting to probe pathways (e.g., Bcl-2, caspase-3).
- In vivo models : Xenograft mice studies with pharmacokinetic profiling (HPLC-MS for bioavailability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
